molecular formula C15H9Cl3N4O B2660591 3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide CAS No. 1808806-53-2

3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide

Cat. No.: B2660591
CAS No.: 1808806-53-2
M. Wt: 367.61
InChI Key: QNRMYJHJXIIHNN-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with chlorine atoms at the 3 and 6 positions, a carboxamide group at the 2 position, and a pyrazole ring attached to a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Coupling Reaction: The pyrazole derivative is then coupled with 3,6-dichloropyridine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridine ring.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Products with various nucleophiles replacing the chlorine atoms.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridine-2-carboxamide: Lacks the pyrazole ring, making it less versatile in terms of reactivity and biological activity.

    N-[1-(2-Chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide: Similar structure but without the chlorine substitutions on the pyridine ring, affecting its chemical properties and reactivity.

    3,6-Dichloro-N-phenylpyridine-2-carboxamide: Similar but lacks the pyrazole ring, which may reduce its potential biological activities.

Uniqueness

The presence of both the pyrazole ring and the chlorinated pyridine ring in 3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide provides a unique combination of reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,6-dichloro-N-[1-(2-chlorophenyl)pyrazol-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N4O/c16-9-3-1-2-4-11(9)22-8-7-13(21-22)20-15(23)14-10(17)5-6-12(18)19-14/h1-8H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRMYJHJXIIHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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